

The Synthetic Versatility of Benzylmorpholine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: (4-Benzylmorpholin-2-ylmethyl)methylamine

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For Researchers, Scientists, and Drug Development Professionals

Benzylmorpholine derivatives have emerged as a cornerstone in modern organic synthesis, valued for their structural rigidity and synthetic accessibility. This technical guide explores their application as pivotal intermediates in the creation of high-value pharmaceutical compounds and as chiral ligands in cutting-edge asymmetric catalysis. The following sections provide in-depth methodologies, quantitative performance data, and mechanistic insights into their key transformations.

Benzylmorpholine as a Key Pharmaceutical Intermediate

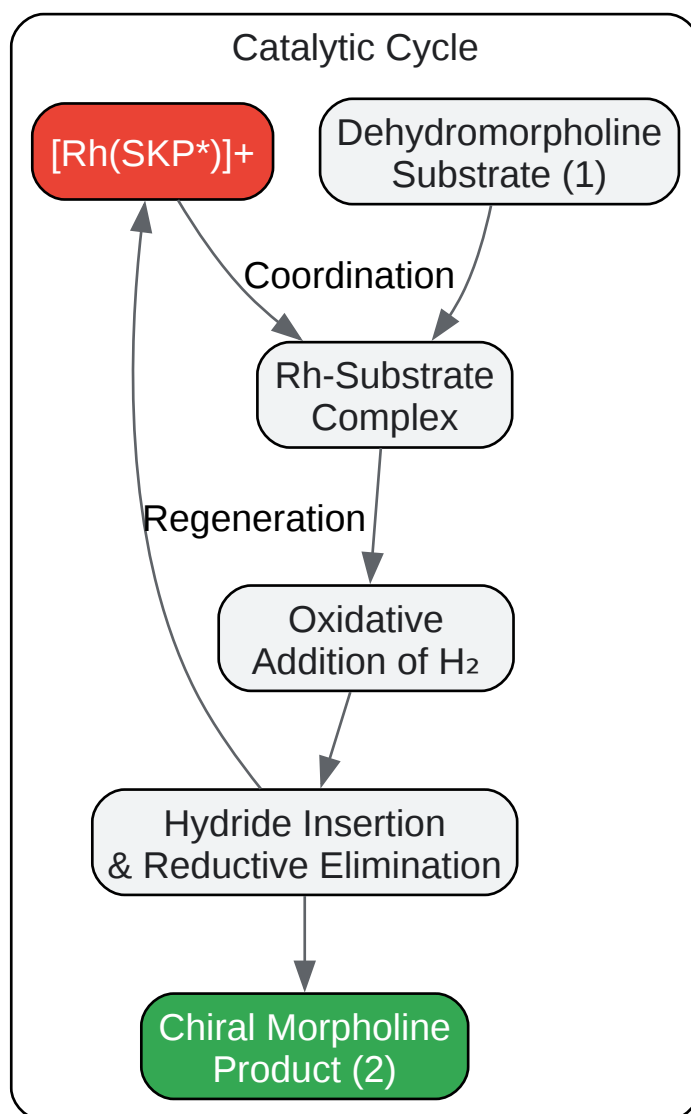
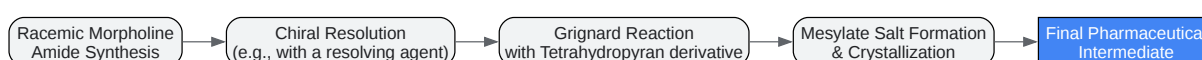
The benzylmorpholine scaffold is a recurring motif in a multitude of biologically active molecules. Its derivatives serve as crucial starting materials and intermediates in the synthesis of drugs targeting a range of conditions, from malaria to depression. A notable example is the synthesis of (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, a key precursor for an investigational drug candidate.^{[1][2][3]} The synthesis highlights a high-yielding Grignard reaction as a pivotal step.^{[1][2][3]}

Another significant application is in the development of novel antimalarial agents. The benzylmorpholine-containing dispiro 1,2,4,5-tetraoxane analogue, N205, has shown potent

antimalarial activity, with in vitro IC50 values as low as 0.84 nM against Plasmodium falciparum.[4]

General Synthetic Workflow

The synthesis of complex pharmaceutical agents from benzylmorpholine derivatives often involves a multi-step sequence. A generalized workflow, illustrated for the preparation of a chiral morpholine intermediate, involves initial synthesis of the core structure, followed by stereoselective modifications and final salt formation for stability and purification.



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